2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Overview
Description
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as phenethylamine, have been found to interact with primary amine oxidase and trypsin
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Biochemical Pathways
For instance, phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .
Pharmacokinetics
Phenylethanolamine, a compound with a similar structure, has been found to follow a “two-compartment model” with a plasma half-life of about 30 minutes .
Result of Action
Compounds with similar structures have shown anti-inflammatory properties . For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Biochemical Analysis
Biochemical Properties
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as tyrosine aminotransferase and phenylalanine hydroxylase, which are involved in amino acid metabolism . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. By affecting this pathway, the compound can alter gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzyme activities, resulting in changes in metabolic pathways and gene expression. For example, the compound can inhibit the activity of tyrosine aminotransferase by binding to its active site, thereby reducing the production of tyrosine and affecting downstream metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular metabolism and gene expression, indicating its potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects. At higher doses, the compound can induce toxicity, leading to symptoms such as weight loss, organ damage, and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing toxicity. These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and phenylpropanoid biosynthesis . The compound interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the production of key metabolites. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell. Additionally, the compound can modulate the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and secondary metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving amino acid transporters such as LAT1. Once inside the cell, the compound can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and exert its effects. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its activity and function. For example, the compound can be phosphorylated and directed to the nucleus, where it can modulate gene expression and affect cellular processes.
Properties
IUPAC Name |
2-anilino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(18)10-7-4-8-11-12(10)16-14(19-11)15-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIXUFPFQRPNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168278 | |
Record name | 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40440-19-5 | |
Record name | 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40440-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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